2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol
Description
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted at the 4-position with a 2-methoxyphenoxy group and at the 5-position with a 5-methoxyphenol moiety. Its structural framework allows for diverse substitutions, influencing physicochemical properties and biological efficacy.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-11-7-8-12(13(22)9-11)17-16(10-20-18(19)21-17)25-15-6-4-3-5-14(15)24-2/h3-10,22H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOZXNEMRUQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antitrypanosomal and antiplasmodial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Key Compounds for Comparison:
AP-3-OMe-Ph (2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol): Features a 3-methoxyphenyl group at the pyrimidine 5-position.
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol): Substituted with a naphthyl group.
AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol): Contains a para-methylphenyl substituent.
2-[2-Amino-5-(4-Bromophenyl)Pyrimidin-4-yl]-5-Methoxyphenol: Bromine substituent at the phenyl ring .
2-[2-Amino-5-(4-Chlorophenyl)-6-Methylpyrimidin-4-yl]-5-[(3-Chlorophenyl)Methoxy]Phenol: Dual chloro substituents and a methyl group on the pyrimidine ring .
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Pharmacokinetic and ADME Properties
- LogP Values : AP-NP’s higher hydrophobicity (LogP 4.1) suggests better membrane permeability but may reduce solubility. The target compound’s LogP (~3.2) balances lipophilicity and solubility .
- Hydrogen Bonding: The 5-methoxyphenol moiety in the target compound increases hydrogen bond acceptors (6 vs.
Therapeutic Implications
- Antiviral Potential: AP-NP and related derivatives are proposed as SARS-CoV-2 entry inhibitors via hACE2 binding . The target compound’s substituents may similarly disrupt viral attachment.
- Cardiovascular Applications : Bosentan (a pyrimidine-based endothelin receptor antagonist) highlights the therapeutic versatility of this scaffold, though substituent differences dictate receptor specificity .
Research Findings and Limitations
- In Silico Studies : AutoDock Vina and MD simulations predict the target compound’s binding mode, but experimental validation (e.g., in vitro assays) is lacking .
- Synthetic Feasibility : Substituent complexity (e.g., dichlorobenzyloxy groups in ) may complicate synthesis compared to simpler analogs like AP-4-Me-Ph .
- Metabolic Stability : Methoxy groups generally improve metabolic resistance, but ortho-substitution may alter cytochrome P450 interactions compared to para-substituted derivatives .
Biological Activity
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C18H17N3O3
- Molecular Weight : 317.35 g/mol
- CAS Number : 665723
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutic agents like cisplatin in potency.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For example, it has been noted for its ability to inhibit topoisomerase II, a critical enzyme in DNA replication and repair, thus disrupting cancer cell division.
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.
In Vitro Studies
A series of in vitro assays have been conducted to assess the cytotoxic effects of this compound:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.4 | 78.75 times more potent |
| SUIT-2 | 0.8 | Less potent than cisplatin |
| HT-29 | 0.5 | 50.8 times more potent |
These results suggest that the compound has a selective cytotoxic effect on certain cancer types while exhibiting lower efficacy against others.
Mechanistic Studies
Mechanistic investigations have revealed that the compound induces apoptosis through various pathways:
- Cell Cycle Arrest : Flow cytometric analysis shows a significant accumulation of cells in the G1 phase, indicating that the compound interferes with cell cycle progression.
- Apoptotic Pathways : The activation of caspases and the upregulation of pro-apoptotic proteins have been observed, confirming its role as an apoptosis inducer.
Case Studies and Research Findings
Recent studies highlight the therapeutic potential of this compound in treating specific cancers:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, emphasizing its potential as a novel therapeutic agent.
- Neurological Applications : Research indicates potential neuroprotective effects, suggesting that this compound may mitigate neurodegenerative processes through its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
